molecular formula C17H25N3O3S B2684660 N-cyclohexyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899973-46-7

N-cyclohexyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2684660
CAS No.: 899973-46-7
M. Wt: 351.47
InChI Key: UJLZDLCNLZCSOJ-UHFFFAOYSA-N
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Description

"N-cyclohexyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide" is a synthetic small molecule featuring a bicyclic cyclopenta[d]pyrimidin-2-one core fused to a thioacetamide moiety. Key structural attributes include:

  • Thioether bridge (-S-CH2-CO-NH-): Links the pyrimidinone core to the acetamide substituent, influencing electronic and steric properties.
  • 2-Hydroxyethyl substituent: Introduces hydrogen-bonding capacity, which may improve aqueous solubility.
  • Cyclopenta[d]pyrimidinone: A rigid bicyclic system that could modulate binding affinity in biological targets.

While direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous molecules (e.g., pyrimidinone-thioacetamide derivatives) are often explored for antimicrobial, anticancer, or enzyme-inhibitory activities .

Properties

IUPAC Name

N-cyclohexyl-2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c21-10-9-20-14-8-4-7-13(14)16(19-17(20)23)24-11-15(22)18-12-5-2-1-3-6-12/h12,21H,1-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLZDLCNLZCSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS Number: 899973-46-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H25N3O3SC_{17}H_{25}N_{3}O_{3}S, with a molecular weight of approximately 351.5 g/mol. The compound features several functional groups that may contribute to its biological activity, including a cyclohexyl ring and a thioacetamide moiety.

PropertyValue
Molecular FormulaC17H25N3O3SC_{17}H_{25}N_{3}O_{3}S
Molecular Weight351.5 g/mol
CAS Number899973-46-7

Biological Activity

Research on the biological activity of this compound indicates potential applications in various therapeutic areas.

Antiviral Activity

A study highlighted the efficacy of compounds similar in structure to N-cyclohexyl derivatives against viral targets. For instance, pyrimidine-based compounds have shown promising antiviral properties, which could extend to this compound due to its structural similarities .

Case Studies and Research Findings

While direct studies specifically on this compound are sparse, related research provides insights into its potential:

  • Pyrimidine Derivatives : Research has shown that pyrimidine derivatives can inhibit various biological pathways involved in cancer progression and viral replication .
  • Mechanisms of Action : The proposed mechanisms include interference with nucleic acid synthesis and modulation of cellular signaling pathways that are crucial for tumor growth and viral propagation .
  • Toxicity Studies : Preliminary toxicity assessments indicate that while certain derivatives exhibit potent biological activity, they also require careful evaluation for cytotoxic effects on normal cells .

Scientific Research Applications

N-cyclohexyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of interest in various scientific research applications. This article explores its potential uses, mechanisms of action, and relevant case studies, supported by comprehensive data.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C17H25N3O3S
  • Molecular Weight : 351.5 g/mol
  • CAS Number : 899973-46-7

Structural Characteristics

The compound features a cyclohexyl group and a tetrahydro-cyclopenta[d]pyrimidine moiety, which contribute to its biological activity. The presence of a thioacetamide functional group enhances its reactivity and potential interactions with biological targets.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. Research has shown that thiazolidinone derivatives can inhibit viral replication effectively, suggesting that this compound may also possess similar capabilities due to its structural analogies .

Cancer Treatment

The compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific pathways involved in tumor growth makes it a candidate for further exploration in cancer therapy. For instance, inhibitors targeting the SHP2 protein have shown promise in preclinical models .

Neuroprotective Effects

Research has suggested that compounds with similar structures may exhibit neuroprotective effects. The modulation of neuroinflammatory pathways could provide therapeutic benefits in neurodegenerative diseases . Studies are ongoing to evaluate the efficacy of this compound in this area.

Case Study 1: Antiviral Efficacy

A study published in MDPI explored various synthesized compounds for their antiviral activity against Hepatitis C virus (HCV). Compounds structurally related to this compound demonstrated significant inhibition of HCV NS5B polymerase activity with IC50 values ranging from 31.9 μM to 32.2 μM .

Case Study 2: Cancer Inhibition

Another study focused on the development of SHP2 inhibitors for cancer treatment highlighted the potential of similar compounds in reducing tumor growth in xenograft models. The findings suggested that derivatives of N-cyclohexyl compounds could be optimized for enhanced efficacy against specific cancer types .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Pyrimidinone-Thioacetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Features
Target Compound (N-cyclohexyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide) C₁₈H₂₅N₃O₃S (calculated) 363.48 Not reported Cyclohexyl, hydroxyethyl, cyclopenta ring High lipophilicity (cyclohexyl), H-bond donor (hydroxyethyl)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) C₁₃H₁₁Cl₂N₃O₂S 343.21 230 Dichlorophenyl, methyl Electron-withdrawing Cl groups enhance stability
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (24) C₁₇H₁₇N₃O₂S 325.40 197–198 Thieno-pyrimidin, phenyl Bicyclic thieno-pyrimidin core, aromatic interactions

Key Observations:

Core Modifications: The target compound’s cyclopenta[d]pyrimidinone core differs from the thieno-pyrimidin in Compound 24, which introduces a sulfur atom in the fused thiophene ring. Compound 5.6 () lacks a fused cyclopenta ring, simplifying synthesis but reducing structural rigidity.

The 2-hydroxyethyl group in the target provides a hydrogen-bonding site absent in 5.6 and 24, which may enhance solubility in polar solvents (e.g., water or DMSO) .

Synthesis :

  • All compounds utilize alkylation of thiopyrimidines with chloroacetamides (e.g., describes alkylation with N-aryl-substituted 2-chloroacetamides) .
  • The target’s hydroxyethyl substituent likely requires protective-group strategies during synthesis to prevent side reactions, increasing synthetic complexity compared to 5.6 .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparisons

Compound ¹H NMR (DMSO-d₆, δ ppm) LC-MS ([M+H]⁺) Elemental Analysis (C/N/S)
Target Compound Predicted: Cyclohexyl (1.2–2.0, m), SCH₂ (4.1, s), hydroxyethyl (3.5–4.0, m), pyrimidinone (6.0–8.5, m) ~363.5 Not reported
5.6 12.50 (NH), 10.10 (NHCO), 7.82–7.28 (Ar-H), 4.12 (SCH₂), 2.19 (CH₃) 344.21 C: 45.29% (calc. 45.36); N: 12.23%; S: 9.30%
24 2.03 (CH₃), 2.43–3.18 (CH₂), 6.77–8.33 (Ar-H), 9.78 (NH) 326.0 Not reported

Key Observations:

  • The acetamide NH in 5.6 resonates at δ 10.10, a shift typical for hydrogen-bonded NH groups, suggesting similar deshielding in the target compound .
  • Compound 24’s cyclopenta-thieno-pyrimidin core shows aromatic protons upfield (δ 6.77–7.56) compared to pyrimidinone derivatives, reflecting electronic differences due to sulfur incorporation .

Functional Implications

  • Hydrogen Bonding: The target’s hydroxyethyl group may form intramolecular H-bonds with the pyrimidinone carbonyl, stabilizing the molecule in solution or solid state. This contrasts with 5.6, where Cl substituents dominate intermolecular interactions (e.g., halogen bonding) .
  • Bioactivity Potential: Dichlorophenyl in 5.6 is associated with antimicrobial activity in analogs, while the cyclohexyl group in the target may favor CNS-targeted applications due to enhanced lipophilicity . The rigid cyclopenta ring in the target and 24 could improve binding selectivity in enzyme active sites compared to monocyclic analogs .

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